molecular formula C12H12O2 B14207510 4-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)but-3-enoic acid CAS No. 845744-50-5

4-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)but-3-enoic acid

Cat. No.: B14207510
CAS No.: 845744-50-5
M. Wt: 188.22 g/mol
InChI Key: HMPUKWKPVTWTIA-UHFFFAOYSA-N
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Description

4-(Bicyclo[420]octa-1,3,5-trien-3-yl)but-3-enoic acid is a complex organic compound characterized by a bicyclic structure fused with a butenoic acid moiety

Preparation Methods

The synthesis of 4-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)but-3-enoic acid typically involves multi-step organic reactions. One common synthetic route starts with benzocyclobutene, which undergoes a series of reactions including Grignard reactions and cycloadditions to form the desired bicyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)but-3-enoic acid can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the butenoic acid moiety, using reagents like sodium hydroxide or alkyl halides.

    Cycloaddition: The bicyclic structure allows for cycloaddition reactions, forming more complex ring systems.

Scientific Research Applications

4-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)but-3-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)but-3-enoic acid involves its interaction with molecular targets through its bicyclic structure and reactive functional groups. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways depend on the specific context of its use in research or industry .

Comparison with Similar Compounds

Similar compounds to 4-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)but-3-enoic acid include:

The uniqueness of this compound lies in its combination of the bicyclic core with the reactive butenoic acid moiety, providing a versatile platform for various chemical reactions and applications.

Properties

CAS No.

845744-50-5

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

4-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)but-3-enoic acid

InChI

InChI=1S/C12H12O2/c13-12(14)3-1-2-9-4-5-10-6-7-11(10)8-9/h1-2,4-5,8H,3,6-7H2,(H,13,14)

InChI Key

HMPUKWKPVTWTIA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CC(=C2)C=CCC(=O)O

Origin of Product

United States

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